2,4,6-Trichloropyrimidin-5-amine
Overview
Description
2,4,6-Trichloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 in the ring. The specific compound of interest, 2,4,6-trichloropyrimidin-5-amine, is further defined by the presence of three chlorine atoms and an amine group attached to the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds . Another method includes the reduction of nitro-substituted pyrimidines to obtain 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, using iron powder under mild conditions . Additionally, 4-trichloromethyl-pyrimidin-2-ylamines can be synthesized from the reaction of 4-trichloromethyl-2-chloropyrimidine with various amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the structure of certain 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has been determined, revealing their crystallization in the monoclinic system with specific space groups . Similarly, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via hydrogen bonds, packed into layers by π-stacking interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines react with chlorocarboxylic acid chlorides to give amides through acylation, and further heating can lead to intramolecular alkylation to form different heterocyclic compounds . The reactivity of these compounds can be further modified through selective synthesis, oxidative aromatization, or hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the introduction of trifluoromethyl groups and amines can lead to compounds with potent antitumor activity . The crystal structure and density functional theory (DFT) studies can provide insights into the electronic structure, charge distribution, and potential reactivity of these molecules . Additionally, the antibacterial activity of certain pyrimidine derivatives has been demonstrated, indicating their potential as pharmaceutical agents .
Scientific Research Applications
Anti-Inflammatory Research
- Field : Medicinal Chemistry
- Application : Pyrimidines, including 2,4,6-Trichloropyrimidin-5-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . They are being studied for their potential inhibitory effects against immune-induced nitric oxide generation .
- Methods : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results : Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed potential anti-inflammatory effects .
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : 2,4,6-Trichloropyrimidin-5-amine is used in the synthesis of its derivatives . The isolated compounds are products of amination, solvolysis, and condensation processes .
- Methods : The synthesis involves unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The reactions occur under mild and environmentally friendly conditions .
- Results : The influence of structural factors of the reactants led to the formation of a variety of derivatives .
Safety And Hazards
properties
IUPAC Name |
2,4,6-trichloropyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLBGKCJWORQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539159 | |
Record name | 2,4,6-Trichloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyrimidin-5-amine | |
CAS RN |
91322-00-8 | |
Record name | 2,4,6-Trichloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.